

The Role of TH1760 in Potentiating Thiopurine-Based Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TH1760

Cat. No.: B12399914

[Get Quote](#)

For Immediate Release

SOLNA, Sweden – December 8, 2025 – In the landscape of precision oncology, the small molecule **TH1760** has emerged as a significant research tool for enhancing the therapeutic efficacy of thiopurine drugs, a class of antimetabolites used in the treatment of various cancers, particularly hematological malignancies. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of **TH1760** in cancer research, intended for researchers, scientists, and professionals in drug development.

Contrary to some initial postulations, **TH1760** is not an inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Instead, extensive research has unequivocally identified its primary target as NUDT15 (Nudix Hydrolase 15), a crucial enzyme in the metabolic pathway of thiopurines. By inhibiting NUDT15, **TH1760** effectively sensitizes cancer cells to the cytotoxic effects of thiopurine drugs like 6-thioguanine (6-TG).

Core Mechanism of Action: NUDT15 Inhibition

Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are prodrugs that undergo intracellular metabolic activation to form thioguanine nucleotides (TGNs). The key cytotoxic metabolite, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), is incorporated into DNA during replication, leading to DNA damage and subsequent cell death.

NUDT15 functions as a negative regulator of thiopurine cytotoxicity by hydrolyzing the active metabolites, primarily 6-thio-dGTP and 6-thio-GTP, thus preventing their incorporation into

nucleic acids. **TH1760** is a potent and selective inhibitor of NUDT15. By binding to the catalytic pocket of NUDT15, **TH1760** prevents the degradation of 6-thio-dGTP. This leads to an accumulation of active thiopurine metabolites within the cancer cell, resulting in increased incorporation of 6-thio-dGTP into the DNA of cancer cells. The presence of this analogue in the DNA triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of **TH1760** in sensitizing cancer cells to thiopurines has been demonstrated through various in vitro studies. The following tables summarize the key quantitative findings.

Parameter	Value	Assay	Reference
TH1760 IC50 for human NUDT15	~25 nM	Malachite Green-based assay	
TH1760 Cellular Engagement (CETSA)	Low-micromolar range	Cellular Thermal Shift Assay	
TH7755 IC50 for human NUDT15	~30 nM	Malachite Green-based assay	

Table 1: Biochemical and Cellular Potency of NUDT15 Inhibitors. CETSA (Cellular Thermal Shift Assay) measures the engagement of a drug with its target protein in a cellular environment. TH7755 is a derivative of **TH1760** with improved cellular target engagement.

Cell Line	Treatment	6-TG EC50	Fold Sensitization	Reference
697 (B-cell acute lymphoblastic leukemia)	6-TG alone	Not specified	-	
6-TG + 10 μ M TH1760	Reduced by ~10-fold	~10		
NB4 (Acute promyelocytic leukemia)	6-TG alone	Not specified	-	
6-TG + TH1760	Dose-dependent decrease	Not specified		
HL-60 (Acute promyelocytic leukemia)	6-TG alone	Not specified	-	
6-TG + TH1760	Dose-dependent decrease	Not specified		

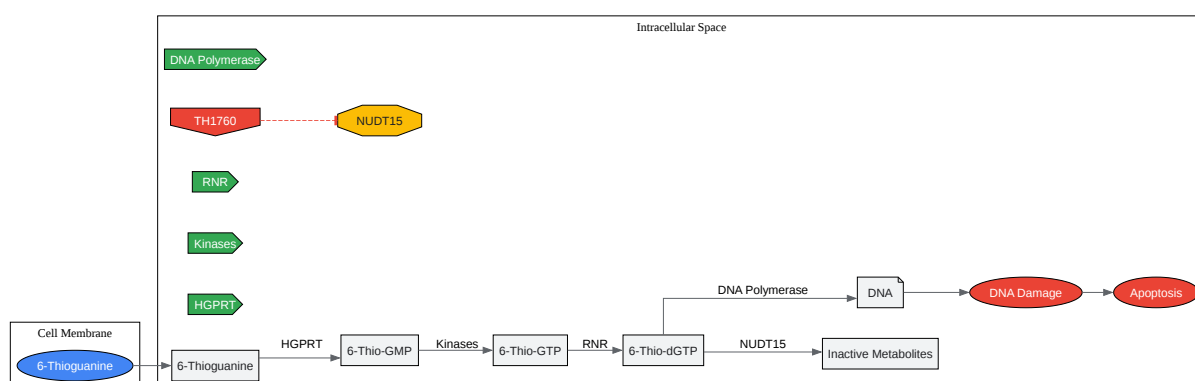
Table 2: Sensitization of Hematological Malignancy Cell Lines to 6-Thioguanine (6-TG) by **TH1760**. EC50 represents the concentration of a drug that gives a half-maximal response.

Parameter	Cell Line	Treatment	Observation	Reference
Intracellular 6-thio-dGTP/6-thio-GTP levels	HL-60	6-MP or 6-TG + 10 μ M TH1760	Significantly enhanced incorporation into RNA/DNA	

Table 3: Effect of **TH1760** on Intracellular Thiopurine Metabolite Levels.

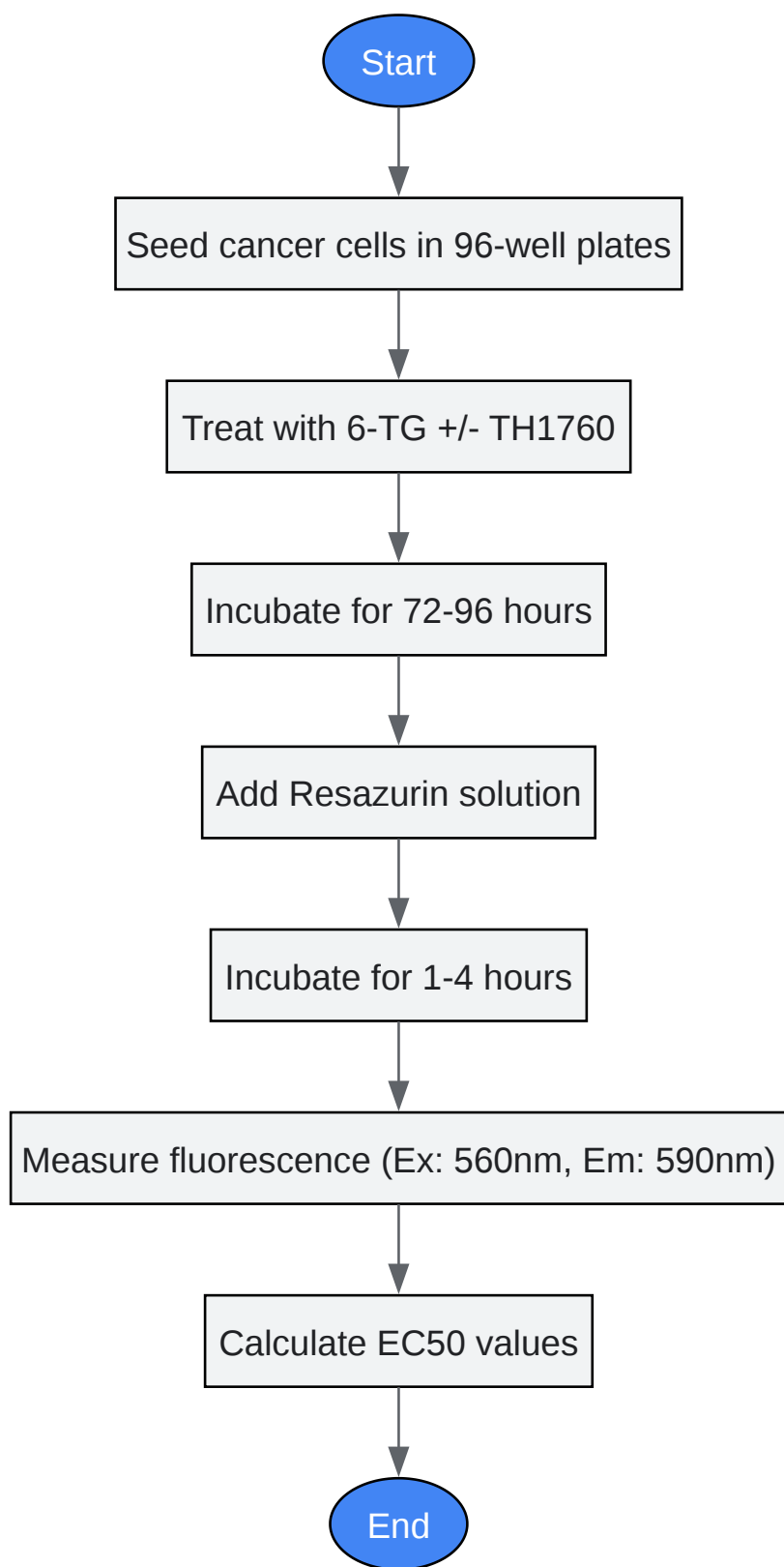
Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.



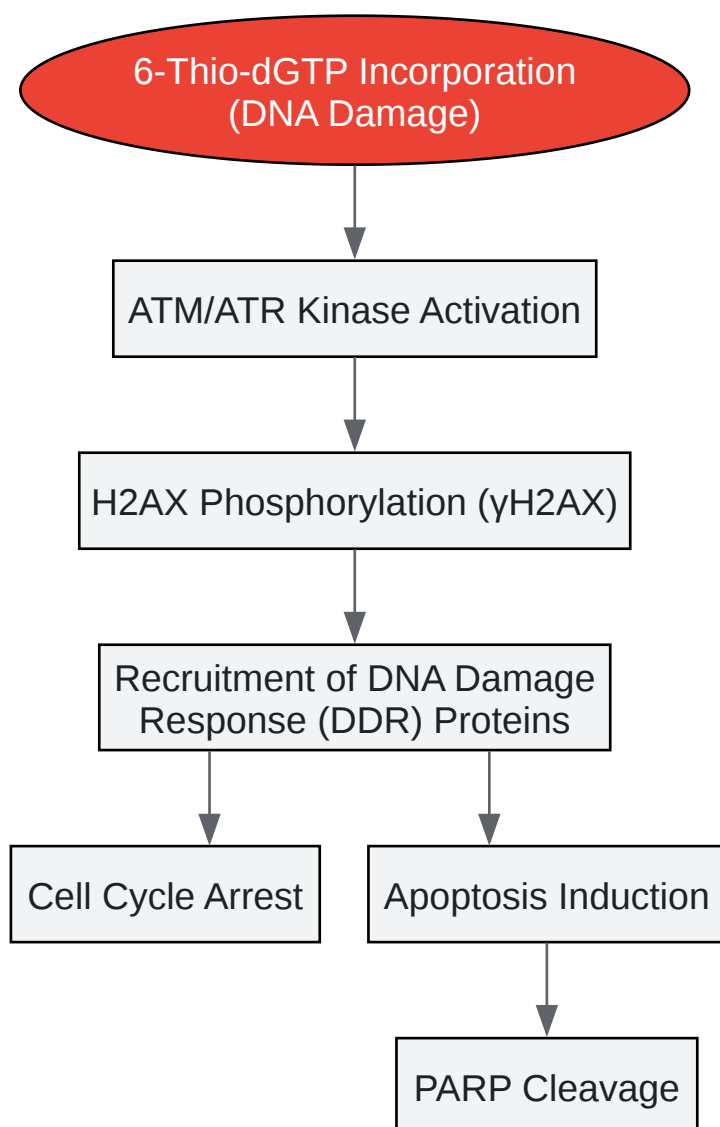
[Click to download full resolution via product page](#)

Caption: Thiopurine metabolism and the mechanism of action of **TH1760**.



[Click to download full resolution via product page](#)

Caption: Workflow for a Resazurin-based cell viability assay.



[Click to download full resolution via product page](#)

Caption: Simplified DNA damage response pathway initiated by 6-TG.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Resazurin Cell Viability Assay

This assay is used to assess cell proliferation and cytotoxicity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
- Treatment: Prepare serial dilutions of 6-thioguanine (6-TG) with and without a fixed concentration of **TH1760** (e.g.,
- To cite this document: BenchChem. [The Role of TH1760 in Potentiating Thiopurine-Based Cancer Therapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399914#what-is-the-function-of-th1760-in-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com